molecular formula C9H7N3 B12276794 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B12276794
M. Wt: 157.17 g/mol
InChI Key: ZZAPKSCSPGXQTQ-UHFFFAOYSA-N
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Description

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with an appropriate alkylating agent, followed by cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potent inhibitory activity against FGFRs sets it apart from other similar compounds .

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3/c1-6-2-3-11-9-8(6)7(4-10)5-12-9/h2-3,5H,1H3,(H,11,12)

InChI Key

ZZAPKSCSPGXQTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)C#N

Origin of Product

United States

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